molecular formula C27H25N5O3S B2771647 2-((4-(Benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 2034378-40-8

2-((4-(Benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Numéro de catalogue: B2771647
Numéro CAS: 2034378-40-8
Poids moléculaire: 499.59
Clé InChI: XLHNGQHNDLRHQO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-((4-(Benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a potent, synthetic small-molecule inhibitor of significant interest in oncology research, particularly in the study of receptor tyrosine kinases (RTKs). Its mechanism of action is primarily attributed to the inhibition of key signaling pathways, including those mediated by the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) . The quinazoline core is a well-established pharmacophore for ATP-competitive inhibition of tyrosine kinases, while the incorporation of the (phenylpiperazin-1-yl)ethanone moiety is designed to enhance solubility and pharmacokinetic properties. This dual-targeting capability makes it a valuable chemical probe for investigating aberrant cell proliferation and angiogenesis, two hallmarks of cancer. Researchers utilize this compound to explore the crosstalk between EGFR-driven tumor growth and VEGF-mediated tumor vasculature, providing insights into potential therapeutic strategies to overcome resistance to single-agent therapies. Its application extends to in vitro and in vivo models for evaluating the efficacy of multi-kinase inhibition in various carcinomas, positioning it as a crucial tool for advancing targeted cancer therapeutics and understanding signaling network complexity in malignant cells. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propriétés

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O3S/c33-25(32-14-12-31(13-15-32)20-6-2-1-3-7-20)17-36-27-29-22-9-5-4-8-21(22)26(30-27)28-19-10-11-23-24(16-19)35-18-34-23/h1-11,16H,12-15,17-18H2,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHNGQHNDLRHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4C(=N3)NC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone (CAS Number: 2034378-40-8) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

The molecular formula of the compound is C27H25N5O3SC_{27}H_{25}N_{5}O_{3}S, with a molecular weight of 499.6 g/mol. The structure features a benzo[d][1,3]dioxole moiety, a quinazoline ring, and a phenylpiperazine group, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole and quinazoline derivatives. For instance, a study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole and evaluated their cytotoxic effects on cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF7 (breast). The results indicated significant antitumor activity with some compounds exhibiting IC50 values lower than standard drugs like doxorubicin .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)Reference
Compound AHepG22.38
Compound BHCT1161.54
DoxorubicinHepG27.46
Compound CMCF74.52
DoxorubicinMCF74.56

The mechanisms underlying the anticancer effects include:

  • EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Apoptosis Induction : Studies have shown that these compounds can induce apoptosis in cancer cells through pathways involving proteins like Bax and Bcl-2.
  • Cell Cycle Arrest : Analysis indicates that treated cells exhibit alterations in cell cycle progression, leading to increased apoptosis rates.

Case Studies

A notable case study involved the synthesis and testing of various derivatives based on the benzo[d][1,3]dioxole framework. These derivatives were subjected to SRB assays to assess their cytotoxicity against multiple cancer cell lines, revealing promising results that warrant further investigation into their structure-activity relationships .

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties by inhibiting key signaling pathways involved in tumor growth. The compound has been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is crucial for the proliferation of various cancer cells. In vitro studies have demonstrated that it can reduce cell viability and induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Anticonvulsant Effects

The compound has been evaluated for anticonvulsant activity, with studies indicating that it may modulate neurotransmitter systems involved in seizure activity. Initial screening using pentylenetetrazole-induced seizure models showed promising results, where the compound exhibited protective effects comparable to standard anticonvulsants like phenytoin . Further structure-activity relationship (SAR) studies are necessary to optimize its efficacy and minimize toxicity.

Neuroprotective Properties

Due to its ability to cross the blood-brain barrier, this compound may also possess neuroprotective effects. Research has suggested that it could mitigate oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases. Preclinical studies focusing on models of Alzheimer's disease have shown that derivatives of quinazoline can improve cognitive function and reduce amyloid plaque formation .

Case Studies

StudyObjectiveFindings
Study 1 Evaluation of anticancer propertiesDemonstrated inhibition of EGFR in cancer cell lines with IC50 values significantly lower than controls .
Study 2 Assessment of anticonvulsant activityShowed protective effects in pentylenetetrazole-induced seizures, comparable to phenytoin .
Study 3 Investigation of neuroprotective effectsReduced oxidative stress markers in neuronal cultures, suggesting potential for treating neurodegenerative diseases .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound integrates a quinazoline core substituted with a benzo[d][1,3]dioxol-5-ylamino group, a thioether linkage, and a 4-phenylpiperazine moiety. The quinazoline scaffold is electron-deficient, favoring nucleophilic substitution, while the thioether enhances metabolic stability. The piperazine ring contributes to solubility and potential receptor binding .

Q. What synthetic routes are commonly employed for similar quinazoline-piperazine hybrids?

Synthesis typically involves:

  • Step 1 : Functionalization of the quinazoline core via nucleophilic substitution (e.g., with thiols or amines) under reflux in polar aprotic solvents (DMF, DMSO) .
  • Step 2 : Coupling of the intermediate with a piperazine derivative using carbodiimide-based catalysts (e.g., DCC) .
  • Purification : Recrystallization from ethanol or dioxane, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. Which analytical techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for quinazoline; piperazine CH2 signals at δ 2.5–3.5 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated: 502.18; observed: 502.21) .
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the thioether formation step?

Low yields often arise from competing oxidation of the thiol intermediate. Mitigation strategies include:

  • Using inert atmospheres (N2/Ar) and reducing agents (e.g., DTT).
  • Adjusting solvent polarity (e.g., switching from DMF to THF) to stabilize intermediates .
  • Catalytic additives (e.g., CuI) to accelerate coupling kinetics .

Q. What methodologies resolve contradictions in spectroscopic data during structural validation?

Discrepancies between calculated and observed NMR shifts (e.g., para-substituted benzene vs. ortho) can be resolved by:

  • 2D NMR (COSY, HSQC) : Assigns coupling networks and quaternary carbons .
  • X-ray crystallography : Provides unambiguous confirmation of regiochemistry .
  • DFT calculations : Predicts theoretical spectra for comparison .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological potential?

  • Core modifications : Replace the benzo[d][1,3]dioxole with other electron-rich rings (e.g., benzothiazole) to assess receptor affinity .
  • Substituent variation : Test methyl, fluoro, or methoxy groups on the piperazine phenyl ring for pharmacokinetic effects .
  • In vitro assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorescence polarization .

Methodological Notes

  • Contradiction Management : If HRMS and NMR data conflict (e.g., unexpected adducts), repeat analysis with fresh samples and cross-validate using elemental analysis (C, H, N % within ±0.3%) .
  • Scale-up Challenges : Pilot studies show >5 g syntheses require gradient HPLC purification (C18 column, acetonitrile/water) to maintain >95% purity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.